molecular formula C11H12 B14465719 1,3a,6,8a-Tetrahydro-1,6-methanoazulene CAS No. 67735-77-7

1,3a,6,8a-Tetrahydro-1,6-methanoazulene

Cat. No.: B14465719
CAS No.: 67735-77-7
M. Wt: 144.21 g/mol
InChI Key: VPHBICFRIYEZIT-UHFFFAOYSA-N
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Description

1,3a,6,8a-Tetrahydro-1,6-methanoazulene is a chemical compound with the molecular formula C11H12 . It is a bicyclic hydrocarbon that contains a methano bridge, making it structurally unique. This compound is part of the azulene family, known for their distinctive blue color and aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3a,6,8a-Tetrahydro-1,6-methanoazulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3a,6,8a-Tetrahydro-1,6-methanoazulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3a,6,8a-Tetrahydro-1,6-methanoazulene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3a,6,8a-Tetrahydro-1,6-methanoazulene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, altering their activity. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Properties

CAS No.

67735-77-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

tricyclo[5.3.1.04,8]undeca-2,5,9-triene

InChI

InChI=1S/C11H12/c1-3-9-4-5-10-7-8(1)2-6-11(9)10/h1-6,8-11H,7H2

InChI Key

VPHBICFRIYEZIT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC3C=CC1C3C=C2

Origin of Product

United States

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